molecular formula C8H7NO4S B3183635 [(E)-2-nitrovinyl]sulfonylbenzene CAS No. 101933-29-3

[(E)-2-nitrovinyl]sulfonylbenzene

Cat. No.: B3183635
CAS No.: 101933-29-3
M. Wt: 213.21 g/mol
InChI Key: LWFNURQMDOMOAV-VOTSOKGWSA-N
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Description

[(E)-2-nitrovinyl]sulfonylbenzene is an organic compound with the molecular formula C8H7NO4S It features a nitrovinyl group attached to a sulfonylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-2-nitrovinyl]sulfonylbenzene typically involves the reaction of a sulfonylbenzene derivative with a nitrovinyl precursor. One common method is the reaction of sulfonylbenzene with nitroethylene under basic conditions, which facilitates the formation of the nitrovinyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[(E)-2-nitrovinyl]sulfonylbenzene undergoes several types of chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form nitroalkenes or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the sulfonyl group under basic or acidic conditions.

Major Products

    Oxidation: Nitroalkenes and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

[(E)-2-nitrovinyl]sulfonylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(E)-2-nitrovinyl]sulfonylbenzene involves its interaction with various molecular targets. The nitrovinyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound and its derivatives. These interactions can affect cellular pathways and molecular targets, leading to various biological effects.

Comparison with Similar Compounds

[(E)-2-nitrovinyl]sulfonylbenzene can be compared with other sulfonylbenzene derivatives and nitrovinyl compounds:

    Sulfonylbenzene Derivatives: Compounds such as sulfonylbenzene and its derivatives share the sulfonyl group but differ in their substituents, leading to variations in reactivity and applications.

    Nitrovinyl Compounds: Compounds like nitroethylene and nitrostyrene have similar nitrovinyl groups but differ in their aromatic or aliphatic nature, affecting their chemical behavior and uses.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties, diverse reactivity, and potential applications make it an important subject of study in chemistry, biology, medicine, and industry. Further research into its synthesis, reactions, and applications will continue to uncover new possibilities for this intriguing compound.

Properties

IUPAC Name

[(E)-2-nitroethenyl]sulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-7H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFNURQMDOMOAV-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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